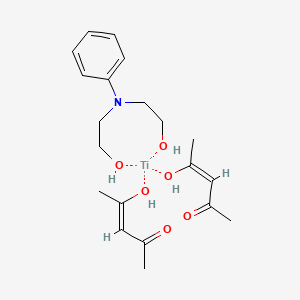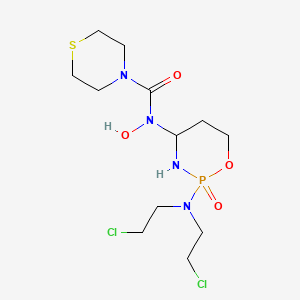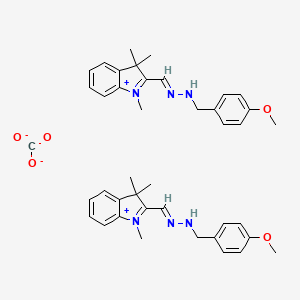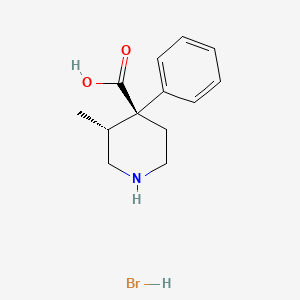
trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group at the 3-position and a phenyl group at the 4-position, along with a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-phenylbutan-2-one and ammonia or primary amines.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl and methyl groups can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving piperidine derivatives.
Medicine:
Pharmacology: It may be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
trans-4-Phenylpiperidine-4-carboxylic acid: Lacks the methyl group at the 3-position.
3-Methylpiperidine-4-carboxylic acid: Lacks the phenyl group at the 4-position.
4-Phenylpiperidine: Lacks both the carboxylic acid group and the methyl group.
Uniqueness: The presence of both the methyl and phenyl groups, along with the carboxylic acid and hydrobromide salt form, makes trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide unique in terms of its chemical properties and potential applications. The combination of these functional groups can enhance its reactivity, solubility, and stability, making it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
83898-64-0 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
(3R,4S)-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C13H17NO2.BrH/c1-10-9-14-8-7-13(10,12(15)16)11-5-3-2-4-6-11;/h2-6,10,14H,7-9H2,1H3,(H,15,16);1H/t10-,13-;/m0./s1 |
InChI Key |
UQWWEDMGUSOQGE-VVBGOIRUSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@]1(C2=CC=CC=C2)C(=O)O.Br |
Canonical SMILES |
CC1CNCCC1(C2=CC=CC=C2)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


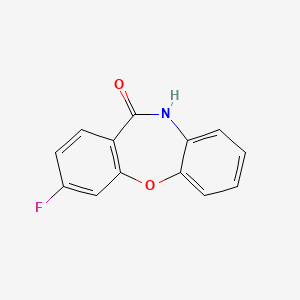



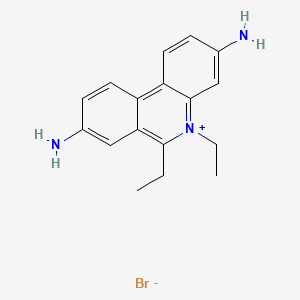
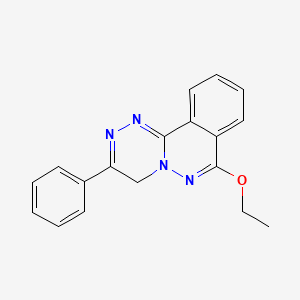
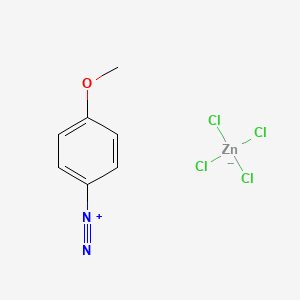
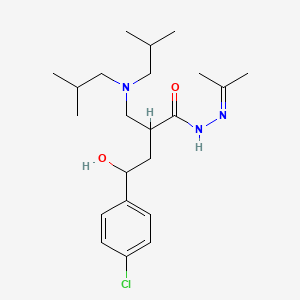
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

